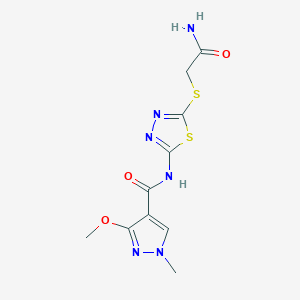

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H12N6O3S2 and its molecular weight is 328.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is neutrophil collagenase (also known as matrix metalloproteinase-8 or MMP-8). Neutrophil collagenase plays a crucial role in extracellular matrix remodeling by degrading collagen fibers. It is implicated in various physiological and pathological processes, including tissue repair, inflammation, and cancer metastasis .

Mode of Action

The compound inhibits neutrophil collagenase by binding to its active site. This binding prevents the enzyme from cleaving collagen, thereby preserving the integrity of the extracellular matrix. As a result, tissue degradation is reduced, and the inflammatory response is modulated .

Biochemical Pathways

The affected pathways include the extracellular matrix remodeling pathway, which involves collagen breakdown. By inhibiting neutrophil collagenase, this compound disrupts the balance between collagen synthesis and degradation, influencing tissue homeostasis .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its solubility, while interactions with other medications could alter its pharmacokinetics.

Remember, science is like a thrilling detective novel—full of twists, turns, and hidden clues. Keep your lab coat handy, and let curiosity guide your journey! 🧪🔬🌟

Actividad Biológica

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic uses.

The compound features a thiadiazole ring and a pyrazole moiety, which are known for their diverse biological activities. The molecular formula is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol. The structure includes functional groups such as amides and thioethers that enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit notable antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain thiadiazole derivatives could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Thiadiazole derivatives have been associated with anti-inflammatory effects. A series of 1,3,4-thiadiazole compounds were evaluated for their ability to reduce paw edema in animal models, showing significant inhibition compared to standard anti-inflammatory drugs like indomethacin . The mechanism is believed to involve the modulation of nitric oxide synthase (NOS) pathways.

Antiparasitic Activity

This compound has also been studied for its antiparasitic properties. It has shown activity against Leishmania and Trypanosoma species, which are responsible for leishmaniasis and Chagas disease respectively. Structure–activity relationship studies indicate that modifications at specific positions on the pyrazole ring enhance antiparasitic efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. This interaction can block substrate access and disrupt metabolic pathways.

Receptor Modulation: It may act as an agonist or antagonist at various receptors involved in inflammation and cell signaling.

Pathway Involvement: Key pathways affected include those related to inflammation (e.g., inhibition of COX enzymes), cell proliferation (e.g., PI3K/mTOR pathways), and apoptosis .

Case Studies

Several studies have documented the biological activity of related compounds:

- Anti-inflammatory Effects: A study by Maddila et al. (2012) reported significant anti-inflammatory activity in a series of thiadiazole derivatives when tested in vivo against paw edema models .

- Antiparasitic Efficacy: In vitro studies on trifluoromethylated pyrazole derivatives indicated strong activity against Leishmania amazonensis and Trypanosoma cruzi, highlighting the potential of thiadiazole-containing compounds in treating neglected tropical diseases .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer activities. For instance, derivatives of thiadiazoles have been shown to inhibit various cancer cell lines, including neuroblastoma and prostate cancer cells . The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells.

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that certain thiadiazole derivatives can effectively inhibit bacterial strains like Xanthomonas oryzae and Fusarium graminearum at specific concentrations . These findings suggest potential applications in agricultural settings as biopesticides.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. Research indicates that related compounds can reduce inflammation by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines . This positions the compound as a candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions at the Thioether Linkage

The thioether group (-S-CH2-) undergoes nucleophilic substitution under basic conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, acetone, reflux | Substituted thiadiazole derivatives | 81–88% | |

| Arylthioether formation | Aryl halides, DMF, 80°C | Arylthio-modified analogs | 75% |

This reactivity allows functionalization of the thioether moiety to enhance solubility or target specificity. The presence of electron-withdrawing groups on the thiadiazole ring increases electrophilicity at the sulfur atom, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in electrophilic substitutions, particularly at the C-5 position:

| Reaction | Reagent | Position Modified | Application |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃ | C-5 | Introduction of bromine for cross-coupling |

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Synthesis of nitro derivatives for redox studies |

Brominated derivatives are intermediates in Suzuki-Miyaura couplings, enabling biaryl synthesis for extended π-conjugation .

Hydrolysis and Condensation of the Carboxamide Group

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

RCONH2+H2OHCl RCOOH+NH4+

Yields the corresponding carboxylic acid, useful for further esterification. -

Condensation with Hydrazines :

RCONH2+NH2NH2→RCONHNH2+H2O

Forms hydrazide intermediates, precursors to oxadiazoles and triazoles .

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone derivatives using peroxides:

| Oxidizing Agent | Product | Conditions | Biological Impact |

|---|---|---|---|

| H₂O₂, acetic acid | Sulfoxide | RT, 6 h | Enhanced metabolic stability |

| mCPBA, DCM | Sulfone | 0°C to RT, 12 h | Increased electrophilicity |

Sulfone derivatives exhibit improved binding affinity to enzymatic targets due to stronger dipole interactions.

Ring-Opening Reactions of the Thiadiazole Core

Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring opens to form thiol-containing intermediates:

C3N2SLiAlH4HS CH2 NH CO R

These intermediates are pivotal for synthesizing thiourea or mercapto-pyrazole hybrids .

Functionalization of the Pyrazole Ring

The 3-methoxy-1-methylpyrazole moiety undergoes demethylation or halogenation:

-

Demethylation :

CH3OBBr3,DCMHO

Yields a hydroxyl group for hydrogen bonding in drug-receptor interactions. -

Chlorination :

C5H3N2SOCl2C5H2ClN2

Introduces electrophilic sites for further cross-coupling .

Experimental Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetone) improve reaction rates for nucleophilic substitutions .

-

Catalysts : K₂CO₃ enhances thioether alkylation efficiency by deprotonating nucleophiles .

-

Temperature Control : Bromination requires strict temperature control (<5°C) to avoid polybromination .

Propiedades

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S2/c1-16-3-5(8(15-16)19-2)7(18)12-9-13-14-10(21-9)20-4-6(11)17/h3H,4H2,1-2H3,(H2,11,17)(H,12,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAPITBFLAEUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.